5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol
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Overview
Description
Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of two indole groups attached to a central phenolic structure, which is further substituted with a methoxy group.
Preparation Methods
The synthesis of 5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol typically involves the condensation of indole derivatives with appropriate nucleophiles. Common synthetic routes include the use of catalysts such as copper catalysts, methanesulfonic acid, and various solid acidic catalysts like Amberlyst and montmorillonite clay . Industrial production methods often employ these catalysts under controlled conditions to ensure high yields and purity.
Chemical Reactions Analysis
5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic substitution reactions are prevalent due to the aromatic nature of the indole rings. .
Scientific Research Applications
5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The biological activities of 5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol are attributed to its ability to interact with various molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-α (TNF-α), which play crucial roles in inflammation and cancer progression. Additionally, the compound exhibits antioxidant activity by scavenging reactive oxygen species (ROS).
Comparison with Similar Compounds
5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activities.
Bisindolylmaleimide VIII: Known for its kinase inhibitory properties.
1-(4-Iodobenzoyl)-5-methoxy-2-methyl indole-3-acetic acid: Involved in prostanoid synthesis.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C24H20N2O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C24H20N2O2/c1-28-23-11-10-15(12-22(23)27)24(18-13-25-20-8-4-2-6-16(18)20)19-14-26-21-9-5-3-7-17(19)21/h2-14,24-27H,1H3 |
InChI Key |
CWMPUSKUSXTPAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)O |
Origin of Product |
United States |
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